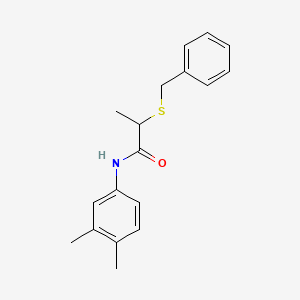![molecular formula C14H22N2O3S B4986278 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4986278.png)
1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide, also known as Mempes, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide is not fully understood, but it is believed to act on various ion channels and receptors, including voltage-gated sodium channels, NMDA receptors, and TRPV1 receptors. 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been shown to modulate the activity of these channels and receptors, which could explain its potential therapeutic effects.
Biochemical and Physiological Effects
1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cancer cell growth, and the reduction of neuropathic pain. However, further studies are needed to fully understand the effects of 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide in lab experiments is its potential therapeutic applications in various fields. However, there are also some limitations to using 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide, including its potential toxicity and the need for further studies to fully understand its effects.
Direcciones Futuras
There are several future directions for the study of 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide, including the development of new drug candidates based on its structure, the exploration of its potential therapeutic applications in various fields, and the further investigation of its mechanism of action. Additionally, future studies could focus on the optimization of the synthesis method for 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide and the evaluation of its toxicity and pharmacokinetics.
In conclusion, 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper, highlighting the importance of further studies to fully understand its potential therapeutic applications.
Métodos De Síntesis
1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide can be synthesized through a multistep process that involves the reaction of 2-methylbenzenesulfonyl chloride with morpholine, followed by the reaction of the resulting compound with 2-aminoethyl methanesulfonate. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been identified as a potential drug candidate for the treatment of various diseases, including cancer, epilepsy, and neuropathic pain. In neuroscience, 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been shown to modulate the activity of certain ion channels, which could have implications for the treatment of neurological disorders. In cancer research, 1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-13-4-2-3-5-14(13)12-20(17,18)15-6-7-16-8-10-19-11-9-16/h2-5,15H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSUOIXWZKHRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4986200.png)

![2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4986216.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986222.png)
![N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4986229.png)
![ethyl 5-(aminocarbonyl)-2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4986231.png)
![methyl 4-[5-(3-bromobenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4986239.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B4986243.png)
![2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4986249.png)
![N-methyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4986277.png)
![3-benzyl-2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4986290.png)

![N-[1-[(3-chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4986312.png)
